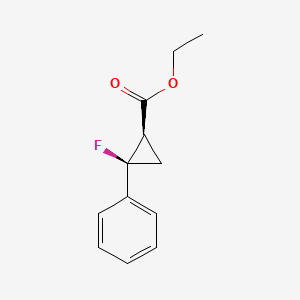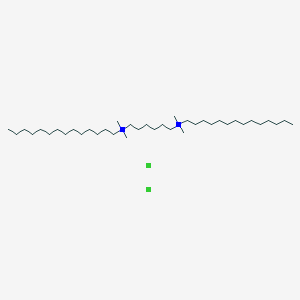
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its two long tetradecyl chains and a hexane backbone, which contribute to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with tetradecyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in redox reactions when used as a catalyst or in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium salts, while oxidation and reduction reactions can modify the alkyl chains or the hexane backbone.
Scientific Research Applications
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride is primarily based on its ability to interact with lipid membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the lipid membranes of bacteria and other microorganisms.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine: A related compound with shorter alkyl chains, used in similar applications but with different physicochemical properties.
N1,N1,N1,N6,N6,N6-Hexamethylhexane-1,6-diaminium chloride: Another quaternary ammonium compound with different alkyl chain lengths, affecting its surfactant properties and applications.
Uniqueness
N1,N1,N6,N6-Tetramethyl-N1,N6-ditetradecylhexane-1,6-diaminium chloride is unique due to its long tetradecyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid membranes. This distinguishes it from similar compounds with shorter alkyl chains, providing it with a broader range of applications in both scientific research and industrial settings.
Properties
Molecular Formula |
C38H82Cl2N2 |
|---|---|
Molecular Weight |
638.0 g/mol |
IUPAC Name |
6-[dimethyl(tetradecyl)azaniumyl]hexyl-dimethyl-tetradecylazanium;dichloride |
InChI |
InChI=1S/C38H82N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-31-35-39(3,4)37-33-29-30-34-38-40(5,6)36-32-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-38H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
JEZFEBJANYJWOM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


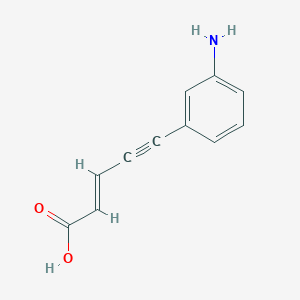
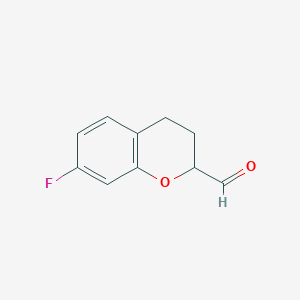
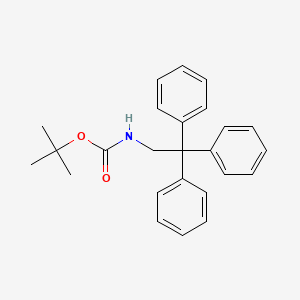
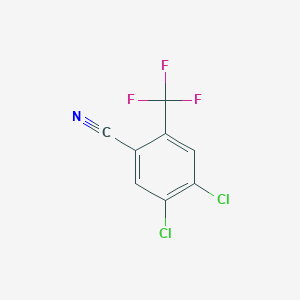
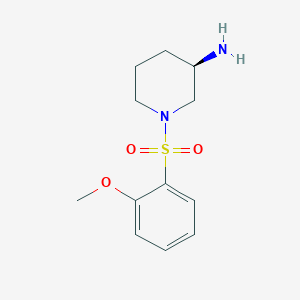
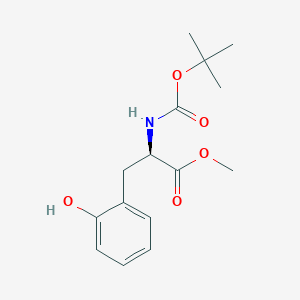
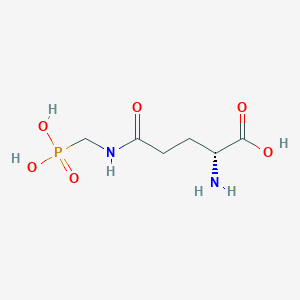
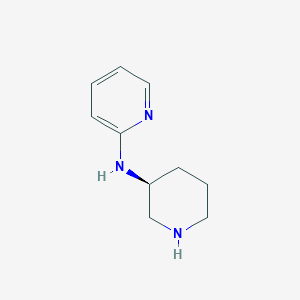
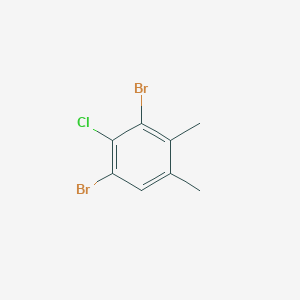
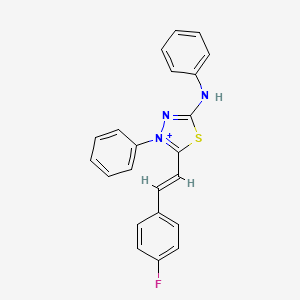

![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
